![molecular formula C17H14N6O3S B2864221 N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894999-18-9](/img/structure/B2864221.png)
N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a triazolopyrimidine ring, and a thioacetamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains several cyclic structures (isoxazole and triazolopyrimidine), which are likely to contribute to its stability and possibly also its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The isoxazole ring, for example, might undergo electrophilic substitution or ring-opening reactions. The thioacetamide group could potentially be hydrolyzed to give a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups, and its stability could be affected by the presence of the cyclic structures .Applications De Recherche Scientifique
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, such as triazolopyrimidines and pyrimidines, have been extensively studied for their potential therapeutic applications. These studies include the synthesis of novel derivatives and the evaluation of their biological activities. For instance, certain triazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, showing promise as potential antimicrobial agents. Similarly, pyrimidinone derivatives have been explored for their antitumor and antimicrobial properties, indicating the versatility of heterocyclic compounds in drug discovery (El Azab & Elkanzi, 2014).
Agrochemical Research
In addition to pharmaceutical applications, heterocyclic compounds have been investigated for their insecticidal properties. Research has demonstrated the synthesis of various heterocycles incorporating thiadiazole moieties, which were then assessed for their insecticidal efficacy against pests such as the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of heterocyclic compounds in developing new agrochemicals to protect crops from pest infestations (Fadda et al., 2017).
Anticancer Research
The exploration of heterocyclic compounds extends to anticancer research, where novel derivatives have been synthesized and their anticancer activities evaluated. For example, new 3-heteroarylindoles have been developed and tested against cancer cell lines, demonstrating the potential of heterocyclic compounds in anticancer therapy (Abdelhamid et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S/c1-10-7-13(22-26-10)18-15(25)9-27-17-21-20-16-19-14(24)8-12(23(16)17)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,22,25)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEDCFWZGZPLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2864138.png)
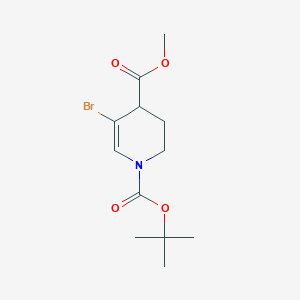
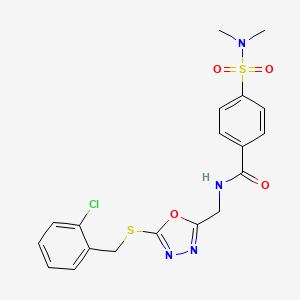
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2864144.png)

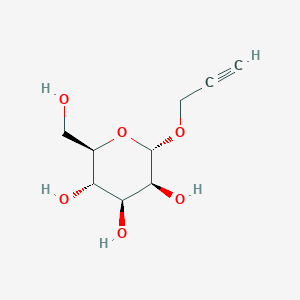
![(2Z)-2-{[3-(aminocarbonyl)phenyl]imino}-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2864147.png)
![Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B2864148.png)
![5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2864149.png)
![3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864150.png)
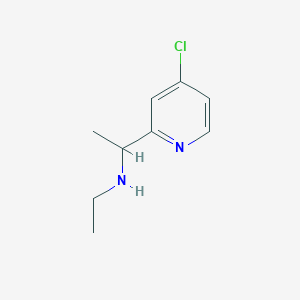
![(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2864154.png)
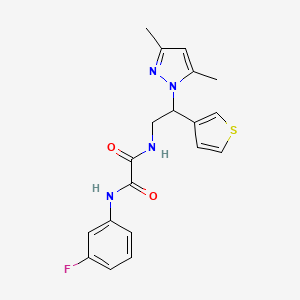
![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)